KU-0060648 - 881375-00-4

KU-0060648

Catalog Number: EVT-272408
CAS Number: 881375-00-4
Molecular Formula: C33H34N4O4S
Molecular Weight: 582.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KU-0060648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [, , , , , , , , , , , , ]. It exhibits significantly higher affinity for DNA-PK compared to other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and a broad range of other kinases [, , , , , , , ]. This selectivity makes it a valuable tool for investigating the role of DNA-PK in various cellular processes, particularly DNA damage response and repair [, , , , , , , , , , , , ]. Its potential as a chemosensitizer and radiosensitizer in cancer therapy is also being actively investigated [, , , , , , , , , , , , ].

Synthesis Analysis

The synthesis of KU-0060648 is described as a multi-step process involving modifications of a lead compound, NU7441, which is a chromenone derivative [, , ]. The synthesis strategy focuses on introducing water-solubilizing amine substituents at specific positions on the dibenzothiophen-4-yl substituent of NU7441 without compromising its inhibitory activity against DNA-PK [, , ].

  • Functionalization of the dibenzothiophene ring: This involves introducing suitable functional groups (e.g., -OH, -NH2, -CO2H) at specific positions (1, 8, and 9) of the dibenzothiophen-4-yl substituent of NU7441 [, , ]. The 1-position can be functionalized directly through nitration and subsequent modification, while the 8- and 9-positions require incorporating the desired substituent into a synthetic precursor before constructing the dibenzothiophene ring [, , ].
  • Library synthesis: A solution multiple-parallel approach is employed to synthesize a library of compounds. This involves O-alkylation or N-acylation of the functionalized NU7441 derivatives, followed by reaction with various amines to yield the target compounds [, , ].

This strategy allows for the generation of a library of compounds with varying water solubility and DNA-PK inhibitory activity. KU-0060648 emerged as a promising candidate with a potent inhibitory effect on DNA-PK and excellent aqueous solubility [, , ].

Molecular Structure Analysis

The chemical reactions involving KU-0060648 primarily revolve around its interaction with DNA-PK, specifically its ATP-binding site [, , , , , , , ]. As an ATP-competitive inhibitor, KU-0060648 binds to the ATP-binding pocket of DNA-PK, blocking ATP from binding and thus inhibiting the kinase activity of the enzyme [, , , , , , , ]. This interaction disrupts DNA-PK's role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs) [, , , , , , , , , , , , ].

Mechanism of Action

KU-0060648 acts as a potent and selective ATP-competitive inhibitor of DNA-PK [, , , , , , , ]. This kinase plays a crucial role in the NHEJ pathway, the primary mechanism for repairing DSBs in mammalian cells [, , , , , , , , , , , , ]. By binding to the ATP-binding pocket of DNA-PK, KU-0060648 prevents ATP binding and subsequent phosphorylation events necessary for NHEJ-mediated DNA repair [, , , , , , , ].

  • Accumulation of DSBs: Inability to repair DSBs efficiently leads to their accumulation in the cells [, , , , , , , , , , , , ].
  • Increased sensitivity to DNA-damaging agents: Cells treated with KU-0060648 exhibit heightened sensitivity to DNA-damaging agents like ionizing radiation and chemotherapeutic drugs, as they cannot repair the induced DNA damage effectively [, , , , , , , , , , , , ].
  • Induction of apoptosis: The accumulation of unrepaired DSBs can trigger apoptosis, leading to cell death [, , , , , , , , , , , , ].
Physical and Chemical Properties Analysis
  • High potency: KU-0060648 demonstrates potent inhibitory activity against DNA-PK, with an IC50 value in the nanomolar range [, , , , , , , ].
  • Selectivity: The compound exhibits high selectivity for DNA-PK over other PIKK family members and a wide range of other kinases, making it a valuable tool for specific targeting of DNA-PK [, , , , , , , ].
  • Good aqueous solubility: Structural modifications introduced during its development, compared to its predecessor NU7441, have significantly improved its aqueous solubility, making it suitable for in vivo studies and potential therapeutic applications [, , ].
  • Oral bioavailability: KU-0060648 demonstrates good oral bioavailability in preclinical models, suggesting its potential for oral administration [, ].
  • Favorable half-life: The compound exhibits a favorable half-life in vivo, allowing for sustained inhibition of DNA-PK [, ].
Applications
  • Investigating DNA repair mechanisms: Researchers utilize KU-0060648 to elucidate the intricacies of DNA repair pathways, particularly NHEJ, and study the consequences of its disruption [, , , , , , , , , , , , ].
  • Enhancing cancer therapy: Preclinical studies explore the potential of KU-0060648 as a chemo- and radiosensitizer in various cancers [, , , , , , , , , , , , ]. Inhibiting DNA-PK with KU-0060648 enhances the efficacy of DNA-damaging chemotherapeutic agents and radiotherapy by hindering the repair of treatment-induced DNA damage in cancer cells [, , , , , , , , , , , , ]. This approach aims to improve treatment outcomes and potentially overcome resistance to conventional therapies [, , , , , , , , , , , , ].
  • Synthetic lethality studies: Research explores the use of KU-0060648 in combination with other DNA repair inhibitors, particularly PARP inhibitors, to exploit synthetic lethality in specific cancer types, such as multiple myeloma [, ]. Synthetic lethality occurs when the simultaneous inhibition of two or more genes or proteins with related functions leads to cell death, while inhibiting either target alone does not [, ].
  • Gene editing enhancement: Studies investigate the use of KU-0060648 to enhance the efficiency of gene editing techniques like CRISPR-Cas9 [, ]. Inhibiting DNA-PK with KU-0060648 promotes the desired gene editing outcomes by suppressing the NHEJ pathway, which can often lead to undesired insertions or deletions at the target site [, ].
  • Development of NHEJ pathway reporters: Researchers have employed KU-0060648 in developing sensitive and specific reporter systems to monitor NHEJ pathway activity []. These systems are invaluable tools for screening and identifying novel NHEJ inhibitors for various research and therapeutic applications [].

NU7026

  • Compound Description: NU7026 is a benzo[h]chromen-4-one derivative that acts as a lead DNA-PK inhibitor. It exhibits an IC50 value of 0.23 μM against DNA-PK. [, ]
  • Relevance: NU7026 served as the starting point for the development of more potent and selective DNA-PK inhibitors, including NU7441 and ultimately KU-0060648. These compounds share a core chromenone structure, with KU-0060648 incorporating structural modifications for improved potency and selectivity. [, ]

NU7441

  • Compound Description: NU7441 is a potent and selective ATP-competitive chromenone inhibitor of DNA-PK, exhibiting an IC50 value of 13 nM against the enzyme. [, , , , ]
  • Relevance: NU7441 is a structurally related compound to KU-0060648, derived from the earlier lead compound NU7026. While NU7441 demonstrated promising in vitro activity as a chemo- and radio-potentiator, its sub-optimal pharmaceutical properties led to the further development of KU-0060648. [, , , , ] KU-0060648 builds upon the structural foundation of NU7441 with modifications to enhance its aqueous solubility and overall drug-like properties. []

Doxorubicin

  • Compound Description: Doxorubicin is a topoisomerase II poison widely used as a chemotherapeutic agent. It functions by inducing DNA double-strand breaks (DSBs). [, , ]
  • Relevance: Research has demonstrated that KU-0060648 can chemosensitize cancer cells to doxorubicin by inhibiting DNA-PK, a key enzyme involved in the repair of DSBs. This synergistic effect enhances the cytotoxicity of doxorubicin in various cancer cell lines. [, ]

Etoposide

  • Compound Description: Etoposide, another topoisomerase II poison, is a chemotherapeutic agent that induces DNA double-strand breaks (DSBs). [, , , ]
  • Relevance: Studies show that KU-0060648 potentiates the cytotoxic effects of etoposide by inhibiting DNA-PK, thereby impairing the repair of etoposide-induced DSBs. This chemosensitizing effect has been observed both in vitro and in vivo. [, , ]

LY294002

  • Compound Description: LY294002 is a non-selective inhibitor of phosphatidylinositol 3-kinases (PI3Ks), including DNA-PK. It displays an IC50 of 1.5 μM against DNA-PK. []
  • Relevance: LY294002 has been used as a tool compound to investigate the role of PI3K-related kinases, including DNA-PK, in DNA damage repair and as potential targets for chemo- and radiosensitization. The development of KU-0060648 aimed to achieve greater selectivity for DNA-PK over other PI3K family members, resulting in a more targeted therapeutic approach. []

Temozolomide (TMZ)

  • Compound Description: Temozolomide (TMZ) is a chemotherapeutic agent commonly used in glioma treatment. [, ]
  • Relevance: KU-0060648 has shown synergistic effects with TMZ in glioma cells by enhancing TMZ sensitivity. This synergistic effect is attributed to KU-0060648's inhibition of DNA-PK, which disrupts DNA repair mechanisms and enhances the cytotoxic effects of TMZ. [, ]

Olaparib

  • Compound Description: Olaparib is a PARP inhibitor that interferes with the DNA repair pathway by inhibiting poly(ADP-ribose) polymerase (PARP). [, ]
  • Relevance: When combined with KU-0060648, a DNA-PK inhibitor, Olaparib exhibits synergistic cell death in multiple myeloma cells. [] This suggests a potential synthetic lethal interaction between these inhibitors, highlighting a possible therapeutic strategy by targeting multiple DNA repair pathways.

Bleomycin (BLEO)

  • Compound Description: Bleomycin is a radiomimetic chemotherapeutic agent that induces DNA damage. []
  • Relevance: Interestingly, in a study using VERO cells, Olaparib did not potentiate the effect of bleomycin even when combined with KU-0060648 (DNA-PK inhibitor) and other DNA repair inhibitors. [] This finding suggests that the boundaries of synthetic lethality with PARP inhibitors like Olaparib are complex and require further investigation.

KU55933

  • Compound Description: KU55933 is a selective inhibitor of the ATM kinase, another key player in the DNA damage response pathway. [, ]
  • Relevance: While KU55933 targets ATM, KU-0060648 focuses on DNA-PK, both being essential components of the DNA damage response. Understanding the interplay of these inhibitors, especially in combination with other chemotherapeutic agents, could unveil valuable insights into developing effective therapeutic strategies for cancer. [, ]

SCR7 Pyrazine

  • Compound Description: SCR7 pyrazine is an inhibitor of DNA ligase IV, an enzyme crucial for the final ligation step in the non-homologous end joining (NHEJ) pathway. []
  • Relevance: Similar to KU-0060648, which inhibits DNA-PK, SCR7 pyrazine also targets the NHEJ pathway, but at a different stage. Combining these inhibitors could potentially enhance the disruption of DSB repair, leading to increased efficacy of DNA-damaging agents. []

Properties

CAS Number

881375-00-4

Product Name

KU-0060648

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide

Molecular Formula

C33H34N4O4S

Molecular Weight

582.7 g/mol

InChI

InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39)

InChI Key

AATCBLYHOUOCTO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo(b,d)thiophen-1-yl)acetamide
KU-0060648

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.